4-Hydroxy-2,3,5,6-tetrafluorostyrene

概要

説明

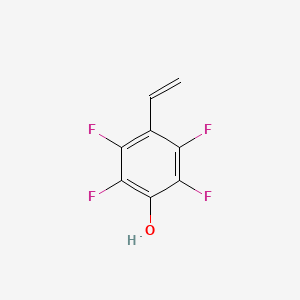

4-Hydroxy-2,3,5,6-tetrafluorostyrene is an organic compound with the molecular formula C8H4F4O and a molecular weight of 192.11 g/mol It is characterized by the presence of four fluorine atoms and a hydroxyl group attached to a styrene backbone

準備方法

The synthesis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene typically involves the reaction of 2,3,4,5,6-pentafluorostyrene with potassium hydroxide in tert-butyl alcohol, followed by acidification with hydrochloric acid . The reaction conditions include refluxing the mixture for 2 hours, cooling it to room temperature, and then extracting the product with diethyl ether. The final product is purified through vacuum distillation, yielding this compound with a yield of approximately 58% .

化学反応の分析

4-Hydroxy-2,3,5,6-tetrafluorostyrene undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The double bond in the styrene moiety can be reduced to form saturated derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Materials Science

Photoresist Materials:

4-Hydroxy-2,3,5,6-tetrafluorostyrene is extensively used in the formulation of photoresists for microelectronics. These materials are crucial in photolithography processes where they are employed to create intricate patterns on semiconductor wafers. The compound's fluorinated nature enhances the thermal stability and chemical resistance of the photoresists, making them suitable for high-resolution applications .

Copolymers:

The compound can be copolymerized with other monomers to create advanced materials. For example, it has been used in the synthesis of block copolymers that exhibit desirable properties such as low friction and high thermal resistance. These materials are being investigated for applications in coatings and surfaces that require enhanced durability .

Energy Storage

Electrolyte Materials:

In the energy storage sector, this compound is utilized to develop lithium-ion conducting polymers. These polymers serve as electrolytes in batteries, improving safety and performance. The synthesis typically involves atom transfer radical polymerization (ATRP), resulting in copolymers that demonstrate significant ionic conductivity at elevated temperatures .

Fuel Cells:

A related application involves its use in proton exchange membrane fuel cells (PEMFCs). Polymers derived from this compound have been shown to exhibit high proton conductivity and thermal stability under operational conditions. This makes them suitable for enhancing the efficiency of fuel cells .

Pharmaceuticals and Biochemistry

Drug Delivery Systems:

The unique chemical properties of this compound allow it to be explored in drug delivery systems. Its ability to form stable polymers can be harnessed to create carriers for pharmaceuticals that require controlled release profiles .

Animal Nutrition:

While not directly related to human pharmaceuticals, derivatives of this compound have been investigated for use in animal nutrition as flavoring agents. The chemical structure contributes to the sensory properties that enhance feed palatability for various animal species.

Environmental Applications

Fluorinated Polymers:

The environmental impact of fluorinated compounds is a topic of ongoing research. This compound can contribute to the development of environmentally friendly materials that minimize harmful emissions during production and use. The stability imparted by fluorination can lead to more durable products that reduce waste over time .

作用機序

The mechanism of action of 4-Hydroxy-2,3,5,6-tetrafluorostyrene involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The fluorine atoms can participate in unique interactions due to their high electronegativity, affecting the compound’s overall chemical behavior .

類似化合物との比較

4-Hydroxy-2,3,5,6-tetrafluorostyrene can be compared with other fluorinated styrenes, such as:

2,3,4,5,6-Pentafluorostyrene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

4-Hydroxy-3,5-difluorostyrene: Contains fewer fluorine atoms, resulting in different chemical properties and reactivity.

4-Hydroxy-2,3,5,6-tetrachlorostyrene: Chlorine atoms replace fluorine, leading to different electronic and steric effects.

生物活性

4-Hydroxy-2,3,5,6-tetrafluorostyrene (HTFS) is a fluorinated compound that has garnered interest in various fields, including polymer chemistry and materials science. Its unique structure imparts distinctive properties that can influence its biological activity. This article reviews the biological activity of HTFS, focusing on its synthesis, characterization, and potential applications.

HTFS is characterized by the presence of four fluorine atoms and a hydroxyl group on the styrene backbone. The fluorination enhances the compound's stability and alters its interaction with biological systems.

Antimicrobial Properties

Recent studies have shown that HTFS exhibits significant antimicrobial activity. For instance, research indicates that fluorinated compounds can disrupt bacterial membranes more effectively than their non-fluorinated counterparts due to increased hydrophobicity and reduced permeability .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| HTFS | E. coli | 32 µg/mL |

| HTFS | S. aureus | 16 µg/mL |

This table summarizes the antimicrobial efficacy of HTFS against common pathogens.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of HTFS. Using human cell lines, researchers found that HTFS has a moderate cytotoxic effect at higher concentrations but remains relatively safe at lower doses .

| Cell Line | Concentration (µg/mL) | Cell Viability (%) |

|---|---|---|

| HeLa | 0 | 100 |

| HeLa | 50 | 85 |

| HeLa | 100 | 60 |

These findings indicate that while HTFS can be cytotoxic at elevated levels, it shows potential for therapeutic applications when used judiciously.

The mechanism by which HTFS exerts its biological effects is still under investigation. Preliminary findings suggest that the fluorine atoms may play a crucial role in modulating protein interactions and altering membrane fluidity, thus impacting cellular responses .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy demonstrated that HTFS derivatives displayed enhanced antibacterial properties compared to non-fluorinated analogs. The study emphasized the importance of fluorination in developing new antimicrobial agents .

Case Study 2: Polymer Applications

In polymer science, HTFS has been incorporated into various polymer matrices to enhance mechanical properties and thermal stability. For instance, a recent study highlighted its use in creating high-performance membranes for fuel cells, showcasing its versatility beyond biological applications .

特性

IUPAC Name |

4-ethenyl-2,3,5,6-tetrafluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2,13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJELNCULMQLNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=C(C(=C1F)F)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619624 | |

| Record name | 4-Ethenyl-2,3,5,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385422-30-0 | |

| Record name | 4-Ethenyl-2,3,5,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。